5-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
5-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound characterized by its unique structure, which includes a bipyrazole moiety and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. One common method includes the aldol condensation reaction between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in the presence of ethanolic NaOH at room temperature . The reaction mixture is then poured into ice-cold water, acidified, and the resulting solid is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar α,β-unsaturated carbonyl system, known for their biological activities.
Thiazolidinediones: Compounds with a thiazolidine ring, used in medicinal chemistry for their antidiabetic properties.
Pyrazoles: Compounds with a pyrazole ring, known for their diverse biological activities.
Uniqueness
5-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to its combination of a bipyrazole moiety and a thiazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-[(E)-3-[3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazol-4-yl]prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C21H17N5O4S/c1-12-15(11-25(2)23-12)18-13(10-26(24-18)14-6-4-3-5-7-14)8-9-16(27)17-19(28)22-21(30)31-20(17)29/h3-11,29H,1-2H3,(H,22,28,30)/b9-8+ |
InChI Key |
VYUUEWIEZJOPKJ-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=NN(C=C1C2=NN(C=C2/C=C/C(=O)C3=C(SC(=O)NC3=O)O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=CC(=O)C3=C(SC(=O)NC3=O)O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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